molecular formula C8H7IO3 B14318563 Methyl 3-iodosylbenzoate CAS No. 110349-20-7

Methyl 3-iodosylbenzoate

Cat. No.: B14318563
CAS No.: 110349-20-7
M. Wt: 278.04 g/mol
InChI Key: CATLBLGICZIXDG-UHFFFAOYSA-N
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Description

Methyl 3-iodosylbenzoate is an organic compound with the molecular formula C8H7IO2 It is a derivative of benzoic acid, where the hydrogen atom at the meta position is replaced by an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-iodosylbenzoate can be synthesized through several methods. One common approach involves the iodination of methyl benzoate. The process typically includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is carried out under controlled conditions to ensure the selective iodination at the meta position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-iodosylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding iodobenzoic acids.

    Reduction: Reduction reactions can convert the iodine atom to other functional groups, such as hydroxyl or amino groups.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as halides, amines, or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium iodide in acetone or other polar aprotic solvents are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodobenzoic acids, while reduction can produce hydroxyl or amino derivatives.

Scientific Research Applications

Methyl 3-iodosylbenzoate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a diagnostic agent.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which methyl 3-iodosylbenzoate exerts its effects involves the interaction of the iodine atom with various molecular targets. The iodine atom can participate in electrophilic aromatic substitution reactions, leading to the formation of new chemical bonds. Additionally, the compound can interact with biological molecules, such as proteins and nucleic acids, potentially altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-iodobenzoate: Similar in structure but lacks the oxidized iodine atom.

    Methyl 3-bromobenzoate: Contains a bromine atom instead of iodine.

    Methyl 3-chlorobenzoate: Contains a chlorine atom instead of iodine.

Uniqueness

Methyl 3-iodosylbenzoate is unique due to the presence of the oxidized iodine atom, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

110349-20-7

Molecular Formula

C8H7IO3

Molecular Weight

278.04 g/mol

IUPAC Name

methyl 3-iodosylbenzoate

InChI

InChI=1S/C8H7IO3/c1-12-8(10)6-3-2-4-7(5-6)9-11/h2-5H,1H3

InChI Key

CATLBLGICZIXDG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)I=O

Origin of Product

United States

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